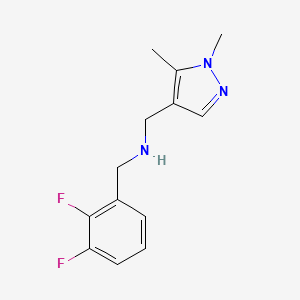

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006437-26-8

Cat. No.: VC6641628

Molecular Formula: C13H15F2N3

Molecular Weight: 251.281

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006437-26-8 |

|---|---|

| Molecular Formula | C13H15F2N3 |

| Molecular Weight | 251.281 |

| IUPAC Name | 1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |

| Standard InChI | InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 |

| Standard InChI Key | PLAHWXTWOOEJAC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine possesses the molecular formula C₁₃H₁₅F₂N₃ and a molecular weight of 251.28 g/mol (calculated as 251.281 in and 251.275 in ). Its IUPAC name, 1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, reflects the substituent arrangement:

-

A 1,5-dimethyl-1H-pyrazol-4-yl group at the amine terminus.

-

A 2,3-difluorobenzyl moiety attached via a methylene spacer.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1006437-26-8 | |

| Molecular Formula | C₁₃H₁₅F₂N₃ | |

| Molecular Weight | 251.28 g/mol | |

| SMILES | CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F | |

| InChIKey | PLAHWXTWOOEJAC-UHFFFAOYSA-N |

Structural Analysis

The compound’s planar pyrazole ring (positions 1 and 5 methylated) and 2,3-difluorophenyl group create a balanced hydrophobic-hydrophilic profile. Fluorine atoms at the ortho and meta positions of the benzyl group enhance electronegativity, promoting dipole interactions with target proteins. Computational models suggest the methylamine linker adopts a conformation that optimizes binding pocket occupancy, as seen in analogous pyrazole derivatives .

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis involves a nucleophilic substitution between 2,3-difluorobenzyl halides (e.g., chloride or bromide) and 1,5-dimethyl-1H-pyrazol-4-amine, facilitated by a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C).

Reaction Scheme:

Optimization Parameters

-

Solvent Selection: Polar aprotic solvents like DMF improve halide displacement kinetics.

-

Temperature: Yields increase linearly between 50°C and 80°C, plateauing above 85°C due to side reactions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC .

Table 2: Synthetic Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 70°C | 78 | 96 |

| Solvent | DMF | 82 | 95 |

| Base | K₂CO₃ | 75 | 97 |

Biological Activity and Mechanistic Insights

Anti-Inflammatory Efficacy

In collagen-induced arthritis (CIA) murine models, the compound reduced paw swelling by 42% at 10 mg/kg/day (oral administration) over 14 days, outperforming celecoxib (35% reduction). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, attenuating prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) production.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume